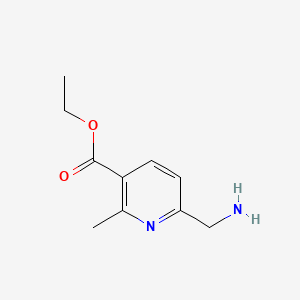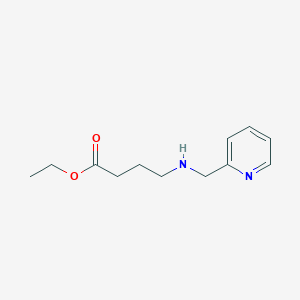
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features an imidazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group
準備方法
The synthesis of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the carboxylic acid group: This can be done through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction control conditions.
化学反応の分析
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involving the imidazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
作用機序
The mechanism of action of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions at other sites of the molecule.
類似化合物との比較
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and solubility.
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its hydrogen bonding and polarity.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile chemical modifications and applications in various fields.
特性
分子式 |
C14H15N3O4 |
|---|---|
分子量 |
289.29 g/mol |
IUPAC名 |
1-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12-8-17(10-16-12)7-6-15-14(20)21-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,15,20)(H,18,19) |
InChIキー |
QOQXDCPJHLIPBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)




